molecular formula C₄H₈O₂ B044940 cis-2-Butene-1,4-Diol CAS No. 6117-80-2

cis-2-Butene-1,4-Diol

Cat. No. B044940
CAS RN: 6117-80-2
M. Wt: 88.11 g/mol
InChI Key: ORTVZLZNOYNASJ-UPHRSURJSA-N
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Description

Synthesis Analysis

Polycondensation of cis-2-butene-1,4-diol using specific catalysts generates poly(2-butenediol), presenting a method for the synthesis of unsaturated telechelic polyether diol with varying molecular weights. This synthesis process highlights the chemical stability of the unconjugated cis-double bond, even at high reaction temperatures, preventing isomerization or cross-linking side reactions (Kiesewetter, et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds, such as cis-1,4-dichloro-2-butene, provides insights into the conformational composition essential for understanding cis-2-butene-1,4-diol. These molecules exhibit specific configurations where bonds align in distinct orientations, influencing their chemical behavior (Shen, 1984).

Chemical Reactions and Properties

The chemisorption of cis-2-butene-1,4-diol on Si(100) surfaces reveals significant insights into its chemical reactivity. The molecule forms a stable configuration through dissociated hydrogen, creating a bridged structure between surface silicon atoms. This process is vital for understanding its surface chemistry and potential applications in material science (Kim, 2012).

Physical Properties Analysis

The adsorption geometry of cis-2-butene-1,4-diol on silicon surfaces provides valuable information on its physical properties. Studies using scanning tunneling microscopy (STM) and X-ray photoemission spectroscopy (XPS) have shown two distinct adsorption geometries, which are critical for the molecule's interaction with surfaces and its subsequent reactivity (Bae, et al., 2010).

Scientific Research Applications

  • Polymer Synthesis

    • Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of polymers such as polyurethanes and polyesters .
    • Methods of Application : As a diol compound, cis-2-Butene-1,4-diol can form hydrogen bonds with other molecules, which is integral to the synthesis process .
    • Results or Outcomes : The result is the formation of polymers, which have a wide range of applications in various industries .
  • Isomerization Studies

    • Summary of Application : cis-2-Butene-1,4-diol is used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .
    • Results or Outcomes : The outcomes of these studies would contribute to the understanding of isomerization, hydrogenation, and hydrogenolysis reactions .
  • Synthesis of 2-Vinyl-2,3-Dihydrofurans

    • Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of 2-vinyl-2,3-dihydrofurans .
    • Methods of Application : The compound is used in cyclodehydration with active methylene compounds .
    • Results or Outcomes : The result is the formation of 2-vinyl-2,3-dihydrofurans in good to high yields .
  • Synthesis of Butadiene and Other Aliphatic C4/C5 Organic Molecules

    • Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of butadiene and other aliphatic C4/C5 organic molecules .
    • Results or Outcomes : The result is the formation of butadiene and other aliphatic C4/C5 organic molecules .
  • Cross-linking Agent

    • Summary of Application : cis-2-Butene-1,4-diol is employed as a cross-linking agent .
    • Results or Outcomes : The result is the formation of cross-linked polymers .
  • Synthesis of Aliphatic C4/C5 Organic Molecules
    • Summary of Application : cis-2-Butene-1,4-diol is used in the synthesis of aliphatic C4/C5 organic molecules .
    • Results or Outcomes : The result is the formation of aliphatic C4/C5 organic molecules .

Safety And Hazards

Cis-2-Butene-1,4-Diol is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/eye protection/face protection .

Future Directions

The future directions of cis-2-Butene-1,4-Diol research could involve its use in the synthesis of other compounds. For instance, it could be used as a probe for studying isomerization versus hydrogenation and hydrogenolysis reactions .

properties

IUPAC Name

(Z)-but-2-ene-1,4-diol
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InChI

InChI=1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1-
Source PubChem
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InChI Key

ORTVZLZNOYNASJ-UPHRSURJSA-N
Source PubChem
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Canonical SMILES

C(C=CCO)O
Source PubChem
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Isomeric SMILES

C(/C=C\CO)O
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Molecular Formula

C4H8O2
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DSSTOX Substance ID

DTXSID301018106
Record name (2Z)-2-Butene-1,4-diol
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Molecular Weight

88.11 g/mol
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Physical Description

Nearly colorless, odorless liquid; [HSDB] Faintly yellow-green clear viscous liquid; [MSDSonline]
Record name 1,4-Dihydroxy-2-butene
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Boiling Point

141-149 °C AT 20 MM HG
Record name 1,4-DIHYDROXY-2-BUTENE
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Flash Point

128 °C, 128 °C (263 °F) OC
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Solubility

VERY SOL IN WATER, ETHYL ALCOHOL, ACETONE; SPARINGLY SOL IN BENZENE
Record name 1,4-DIHYDROXY-2-BUTENE
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Density

1.067-1.074
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Vapor Density

3.0 (AIR= 1)
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Vapor Pressure

0.04 [mmHg]
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Product Name

cis-2-Butene-1,4-Diol

Color/Form

ALMOST COLORLESS LIQUID

CAS RN

6117-80-2, 110-64-5
Record name cis-2-Butene-1,4-diol
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Record name 2-Butene-1,4-diol, (2Z)-
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Melting Point

7 °C (45 °F)
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Synthesis routes and methods I

Procedure details

A) Route without additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvents. After sampling has taken place, the reaction vessel is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is further heated and stirred, and after 4 and 24 hours of reaction the next GC samples are taken for kinetic determinations. After 24 hours the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvents
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Route with additives: In a test tube the mixture of 1 ml (2.95 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (0.24 ml or 0.73 ml) and 0.1 ml of tetradecane (internal standard) is prepared and mixed. If the reaction is being carried out without solvent, a blank sample is taken for GC measurement. In the case of the procedure with solvent, a blank sample for GC measurement is taken only after the addition of 1 ml of the corresponding solvent. After sampling has taken place, the test tube is placed in the thermally conditioned oil bath. The mixture is stirred for about 2 minutes using a magnetic stirrer. When the desired temperature of the mixture has been reached, the catalyst (2 mol %) is added. The reaction mixture is heated and stirred for 4 hours more. After 4 hours of reaction the next GC sample is taken. After sampling has taken place, the corresponding additive is added. The additives used were sodium hydride and tributylamine (respectively 1 and 10 mol %, based on the catalyst). After 24 hours the final GC sample is taken and the reaction is halted by addition of 1 ml of ethyl vinyl ether.
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
corresponding solvent
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
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Reaction Step Five

Synthesis routes and methods III

Procedure details

In a reaction vessel the mixture of 2 ml (5.9 mmol) of methyl oleate, the corresponding amount of 2-butene-1,4-diol (1.46 ml or 2.43 ml), 0.2 ml of tetradecane (internal standard) and 2 ml of the corresponding solvent is prepared and shaken. Thereafter a blank sample is taken for GC measurement. After sampling has taken place, the corresponding catalyst (2 mol %) is added and the reaction vessel is placed in the temperature-conditioned carousel reactor. The mixture is heated for 4 hours and stirring is continued, and after that the final GC sample is taken for kinetic determinations. After 4 hours the reaction is halted by addition of 2 ml of ethyl vinyl ether.
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Tetrahydrofuran and 1,4-butanediol are both quite useful as organic solvents or as the starting materials for the production of high polymers, and they are manufactured by various processes. For example, it is known that tetrahydrofuran can be produced by the hydrogenation of furan obtained by decarbonylating furfural, or by the dehydrating cyclization of 1,4-butanediol obtainable by hydrogenating either butinediol which can be produced from acetylene and formaldehyde or 2-butene-1,4-diol which can be derived from 1,4-dichlorobutene, or by the hydrogenation of maleic anhydride, or by reacting the acetic ester of 1,4-butanediol with water in the presence of an acidic catalyst. It is also known that 1,4-butanediol can be produced by the hydrogenation of butinediol, or by the hydrolysis of the acetic ester of 1,4-butanediol, or by transesterification reaction of the acetic ester of 1,4-butanediol.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Butene-1,4-Diol
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cis-2-Butene-1,4-Diol
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cis-2-Butene-1,4-Diol
Reactant of Route 4
cis-2-Butene-1,4-Diol
Reactant of Route 5
cis-2-Butene-1,4-Diol
Reactant of Route 6
cis-2-Butene-1,4-Diol

Citations

For This Compound
1,090
Citations
MG Musolino, CMS Cutrupi, A Donato… - Applied Catalysis A …, 2003 - Elsevier
The liquid phase hydrogenation of cis-2-butene-1,4-diol over a supported palladium catalyst has been investigated in ethanol at 0.01≤P H 2 ≤0.5MPa and 273≤T≤303K. The effect of …
Number of citations: 24 www.sciencedirect.com
Y Yu, H Liu, Z Wei - Polymer Degradation and Stability, 2022 - Elsevier
This work describes the synthesis, thermomechanical properties, and functionalization of unsaturated polyesters based on biobased cis-2-butene-1, 4-diol (cB). Under an optimized …
Number of citations: 3 www.sciencedirect.com
H Murakami, Y Matsui, F Ozawa, M Yoshifuji - Journal of organometallic …, 2006 - Elsevier
(π-Allyl)palladium triflate coordinated with 1,2-bis(4-methoxyphenyl)-3,4-bis(2,4,6-tri-t-butylphenylphosphinidene)cyclobutene (DPCB–OMe), [Pd(η 3 -C 3 H 5 )(DPCB–OMe)]OTf, …
Number of citations: 38 www.sciencedirect.com
MG Musolino, P De Maio, A Donato… - Applied Catalysis A …, 2005 - Elsevier
The liquid phase hydrogenation of cis-2-butene-1,4-diol has been studied in ethanol, using different platinum-supported catalysts, at a temperature ranging from 273 to 303K and at a …
Number of citations: 12 www.sciencedirect.com
DH Nam, KS Hong, JS Kim, JL Lee, GE Kim… - Surface and Coatings …, 2014 - Elsevier
The individual and synergistic effects of coumarin and cis-2-butene-1,4-diol on the surface morphology and the crystal structure of Ni electrodeposits at a high cathodic current density …
Number of citations: 20 www.sciencedirect.com
MG Musolino, CV Caia, C Busacca, F Mauriello… - Applied Catalysis A …, 2009 - Elsevier
The effect of K, Ca and Ba metals addition on the catalytic properties of SiO 2 supported ruthenium catalysts in the selective liquid phase conversion of cis-2-butene-1,4-diol affording, …
Number of citations: 15 www.sciencedirect.com
Y Yu, Y Zheng, J Liang, X Sun, Y Cao, P Pan… - …, 2022 - ACS Publications
The poly(cis-butene dicarboxylate)s derived from cis-2-butene-1,4-diol and different diacids were synthesized, and their crystallization behavior and polymorphic structure were …
Number of citations: 1 pubs.acs.org
MM Telkar, CV Rode, VH Rane, R Jaganathan… - Applied Catalysis a …, 2001 - Elsevier
The selective hydrogenation of 2-butyne-1,4 diol to cis-2-butene-1,4 diol has been studied using different palladium-supported catalysts. With 1% Pd/C catalyst, the major product …
Number of citations: 71 www.sciencedirect.com
MG Musolino, CMS Cutrupi, A Donato… - Journal of Molecular …, 2003 - Elsevier
Hydrogenation of 2-butyne-1,4-diol has been investigated over palladium supported catalysts. It was found that, besides butane-1,4-diol, side products such as cis- and trans-2-butene-1…
Number of citations: 44 www.sciencedirect.com
MG Musolino, CV Caia, F Mauriello… - Applied Catalysis A …, 2010 - Elsevier
Silica supported Group VIII metal catalysts (Pd, Pt, Ru, Rh and Ir) have been tested at 303K in liquid-phase reaction of cis-2-butene-1,4-diol with hydrogen at atmospheric pressure. The …
Number of citations: 10 www.sciencedirect.com

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